molecular formula C4H7NO B1346138 4-Hydroxybutanenitrile CAS No. 628-22-8

4-Hydroxybutanenitrile

Cat. No.: B1346138
CAS No.: 628-22-8
M. Wt: 85.1 g/mol
InChI Key: BAQQRABCRRQRSR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybutanenitrile can be synthesized through the addition of hydrogen cyanide to an aldehyde or ketone. For instance, the reaction of butanal with hydrogen cyanide in the presence of a base such as potassium cyanide yields this compound. The reaction conditions typically involve refluxing the aldehyde with an aqueous solution of potassium cyanide .

Industrial Production Methods: Industrial production of this compound often involves the same synthetic route but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of butanone nitrile.

    Reduction: The nitrile group can be reduced to an amine group, yielding 4-aminobutanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

Scientific Research Applications

4-Hydroxybutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxybutanenitrile involves its reactivity due to the presence of both hydroxyl and nitrile groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the nitrile group can undergo nucleophilic addition and reduction reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

    2-Hydroxybutanenitrile: Similar structure but with the hydroxyl group on the second carbon.

    3-Hydroxybutanenitrile: Hydroxyl group on the third carbon.

    4-Hydroxy-2-methylbutanenitrile: Contains an additional methyl group on the second carbon.

Uniqueness: 4-Hydroxybutanenitrile is unique due to the specific positioning of the hydroxyl and nitrile groups, which imparts distinct reactivity and properties compared to its isomers. This positioning allows for specific applications in synthesis and research that are not possible with other isomers .

Properties

IUPAC Name

4-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQQRABCRRQRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277743
Record name 4-hydroxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-22-8
Record name 628-22-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3805
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CYANO-1-PROPANOL
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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